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molecular formula C19H16ClN3O3S B8662164 4-Amino-5-(4-chlorobenzoyl)-2-[(4-methoxyphenyl)amino]thiophene-3-carboxamide

4-Amino-5-(4-chlorobenzoyl)-2-[(4-methoxyphenyl)amino]thiophene-3-carboxamide

Cat. No. B8662164
M. Wt: 401.9 g/mol
InChI Key: CWQWVEYZXYNNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410163B2

Procedure details

To a stirred solution of 2-cyanoacetamide (3.0 g, 36 mmol) in DMF (50 mL) was added sodium hydride (60% in mineral oil, 1.43 g, 35.7 mmol, 1 eq.), and the mixture stirred at 0° C. for 1 hour, giving a clear solution. 4-Methoxyphenyl isothiocyanate (15.90 g, 35.7 mmol, 1 eq.) in DMF (10 mL) was added, and stirred for 30 minutes, then 2-bromo-4′-chloroacetophenone (8.33 g, 35.7 mmol, 1 eq.) and potassium carbonate (4.93 g, 35.7 mmol, 1 eq.) were added, and the mixture was stirred at room temperature for 1 week. Water (200 mL) was added; and the dark precipitate that formed was filtered, washed with water (3×50 mL), ethyl acetate (3×15 mL), and acetone (3×15 mL), then dried under vacuum to give 4-amino-5-(4-chlorobenzoyl)-2-[(4-methoxyphenyl)amino]thiophene-3-carboxamide (5.6 g) as a light orange solid. 1H NMR (DMSO-d6): δ 9.97 (1H, s), 8.03 (2H, s), 7.54 (2H, d, J=8.2 Hz), 7.48 (2H, d, J=8.2 Hz), 7.41 (2H, s), 7.25 (2H, d, J=8.6 Hz), 6.94 (2H, d, J=8.6 Hz), 3.74 (3H, s).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
8.33 g
Type
reactant
Reaction Step Three
Quantity
4.93 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[H-].[Na+].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[S:19])=[CH:13][CH:12]=1.Br[CH2:21][C:22]([C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=1)=[O:23].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[NH2:2][C:1]1[C:3]([C:4]([NH2:6])=[O:5])=[C:18]([NH:17][C:14]2[CH:13]=[CH:12][C:11]([O:10][CH3:9])=[CH:16][CH:15]=2)[S:19][C:21]=1[C:22](=[O:23])[C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
1.43 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N=C=S
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
8.33 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
4.93 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a clear solution
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 week
CUSTOM
Type
CUSTOM
Details
and the dark precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (3×50 mL), ethyl acetate (3×15 mL), and acetone (3×15 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=C(SC1C(C1=CC=C(C=C1)Cl)=O)NC1=CC=C(C=C1)OC)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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